molecular formula C12H12ClN3O4S2 B12203579 3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B12203579
M. Wt: 361.8 g/mol
InChI Key: NXTDYQVAFGJGJY-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

The synthesis of 3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents like ethylsulfonyl chloride.

    Attachment of the Chloro Group: The chloro group is introduced through chlorination reactions, using reagents such as thionyl chloride.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can be compared with other similar compounds, such as:

    3-chloro-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.

    3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-aminobenzamide:

Biological Activity

3-chloro-N-(5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a sulfonamide derivative with a complex molecular structure featuring a thiadiazole ring, a methoxybenzamide moiety, and an ethylsulfonyl group. Its molecular formula is C13H14ClN3O3S2C_{13}H_{14}ClN_{3}O_{3}S_{2} . This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

Chemical Structure

The compound's structure is essential for understanding its biological activity. Below is a summary of its key structural features:

FeatureDescription
Molecular FormulaC13H14ClN3O3S2C_{13}H_{14}ClN_{3}O_{3}S_{2}
Molecular Weight335.85 g/mol
Key Functional GroupsThiadiazole, Methoxy, Sulfonyl
Chlorine AtomEnhances biological activity

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Properties : Initial investigations indicate effectiveness against several bacterial strains. The presence of the thiadiazole ring may contribute to this activity by interacting with bacterial enzymes or receptors .
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in microbial resistance pathways, potentially leading to therapeutic applications in treating infections .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Research indicates that this compound may:

  • Inhibit Enzymatic Activity : By binding to active sites on microbial enzymes, it can disrupt metabolic processes essential for bacterial survival.
  • Target Specific Receptors : The structural components suggest possible interactions with receptors involved in microbial resistance pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
3,5-dichloro-N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamideContains sulfur instead of sulfonylPotentially different biological activity due to sulfur presence
N-(5-benzylsulfonyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamideBenzylsulfonyl groupDifferent substituent may alter interaction profiles
N-(5-(benzoyl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamideBenzoyl instead of ethylsulfonylMay exhibit distinct pharmacological properties

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Antimicrobial Testing : In vitro assays demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Studies utilizing molecular docking simulations indicated that this compound could effectively bind to target enzymes involved in bacterial cell wall synthesis .

Properties

Molecular Formula

C12H12ClN3O4S2

Molecular Weight

361.8 g/mol

IUPAC Name

3-chloro-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C12H12ClN3O4S2/c1-3-22(18,19)12-16-15-11(21-12)14-10(17)7-4-5-9(20-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,15,17)

InChI Key

NXTDYQVAFGJGJY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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